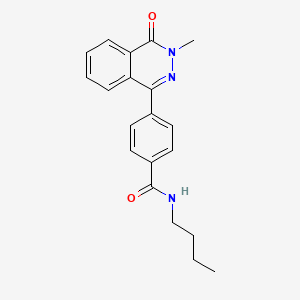![molecular formula C22H18ClNO3 B11572142 {1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}(furan-2-yl)methanone](/img/structure/B11572142.png)
{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-(furan-2-carbonyl)-1H-indole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a furan ring, and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-chloro-3-methylphenoxy)ethyl]-3-(furan-2-carbonyl)-1H-indole typically involves multiple steps. One common synthetic route begins with the preparation of the 4-chloro-3-methylphenoxyethyl intermediate. This intermediate is then coupled with a furan-2-carbonyl group through a series of reactions, including nucleophilic substitution and condensation reactions. The final step involves the formation of the indole ring, which is achieved through cyclization reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-(furan-2-carbonyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
1-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-(furan-2-carbonyl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme interactions and cellular pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in antimicrobial and anticancer studies.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(4-chloro-3-methylphenoxy)ethyl]-3-(furan-2-carbonyl)-1H-indole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
- 2-(4-Chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides
- 1-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde
Uniqueness: 1-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-(furan-2-carbonyl)-1H-indole is unique due to its combination of a chlorinated phenoxy group, a furan ring, and an indole core
Properties
Molecular Formula |
C22H18ClNO3 |
|---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
[1-[2-(4-chloro-3-methylphenoxy)ethyl]indol-3-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C22H18ClNO3/c1-15-13-16(8-9-19(15)23)26-12-10-24-14-18(17-5-2-3-6-20(17)24)22(25)21-7-4-11-27-21/h2-9,11,13-14H,10,12H2,1H3 |
InChI Key |
OFIVPWHMLCUYNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CO4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-propan-2-yl-13-pyrrolidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B11572059.png)
![methyl 2-[6,7-dimethyl-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11572068.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B11572070.png)
![1-(4-Ethylphenyl)-3-{6-oxo-4-[(pyridin-2-ylsulfanyl)methyl]-1,6-dihydropyrimidin-2-yl}guanidine](/img/structure/B11572079.png)
![2-(2,4-Dichlorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B11572081.png)
![5-(2-Bromophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11572087.png)

![3-Nitro-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]amino}benzoic acid](/img/structure/B11572099.png)
![(2Z)-2-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11572107.png)
![2-(4-Methoxyphenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11572113.png)
![4-(4-ethylphenyl)-7,7-dimethyl-2-phenyl-4,6,7,8-tetrahydro-2H-pyrazolo[3,4-b]quinoline-3,5-diol](/img/structure/B11572114.png)
![(2E)-2-cyano-N-ethyl-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11572118.png)
![(5Z)-2-[4-(pentyloxy)phenyl]-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11572121.png)
![N-[4-(diethylamino)benzyl]-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine](/img/structure/B11572137.png)
